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Compound of Interest

2-(Chloromethyl)-3-fluoropyridine
Compound Name:
Hydrochloride

Cat. No.: B170283

An In-Depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine Hydrochloride: A
Strategic Building Block in Medicinal Chemistry

Introduction

2-(Chloromethyl)-3-fluoropyridine Hydrochloride, identified by the CAS Number 149463-07-
0, is a halogenated heterocyclic compound of significant interest to the pharmaceutical and
agrochemical industries.[1] Its structure, which combines a fluorinated pyridine ring with a
reactive chloromethyl group, makes it a versatile synthetic intermediate.[2][3] The strategic
incorporation of a fluorine atom onto the pyridine scaffold is a well-established strategy in
medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve
binding affinity to biological targets.[4][5] Simultaneously, the chloromethyl group provides a
reactive electrophilic site, enabling covalent linkage to a wide array of molecular scaffolds
through nucleophilic substitution. This dual functionality positions 2-(Chloromethyl)-3-
fluoropyridine Hydrochloride as a valuable building block for the synthesis of novel
therapeutic agents and other complex chemical entities.[2][6] This guide provides a
comprehensive overview of its properties, synthesis, applications, and handling protocols for
researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride are
summarized below. These characteristics are essential for its handling, reaction setup, and
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analytical characterization.

Property Value Source(s)
CAS Number 149463-07-0 [Echemi][1]
Molecular Formula CeHsCI2FN [Echemi][1]
Molecular Weight 182.03 g/mol [Echemi][1]
2-(chloromethyl)-3-
IUPAC Name o )
fluoropyridine;hydrochloride
Typically a white to off-white
Appearance ) o [Smolecule][7]
crystalline solid (inferred)
Expected to be soluble in
water and polar organic
Solubility solvents like methanol and [Smolecule][7]

DMSO (inferred from similar

salts)

Parent Compound CAS

149489-32-7 (for the free
base, 2-(Chloromethyl)-3-

fluoropyridine)

[Frontier Specialty Chemicals]

[8]

Synthesis and Mechanism

The synthesis of 2-(Chloromethyl)-3-fluoropyridine typically involves the electrophilic

chloromethylation of a 3-fluoropyridine precursor. The Blanc chloromethylation or related

methods using a chloromethyl ether are common industrial strategies for this type of

transformation.[2][9] The hydrochloride salt is then readily formed by treating the resulting free

base with hydrochloric acid.

General Synthetic Protocol: Chloromethylation of 3-

Fluoropyridine

This protocol describes a representative method for the synthesis of the free base, which is the

direct precursor to the hydrochloride salt.
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Step 1: Reaction Setup

e In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, a
condenser, and a dropping funnel with 3-fluoropyridine and an inert solvent (e.g., 1,2-
dichloroethane).

e Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCls) or zinc chloride
(ZnCl2).[9] The catalyst is crucial for activating the chloromethylating agent.

Step 2: Addition of Chloromethylating Agent

e Slowly add a chloromethylating agent, such as chloromethyl methyl ether (CMME), to the
reaction mixture via the dropping funnel.[9] This reaction is exothermic and the addition
should be controlled to maintain a moderate temperature (e.g., 40-60°C).

o Note: Chloromethyl ethers are potent carcinogens and must be handled with extreme
caution using appropriate personal protective equipment (PPE) and engineering controls.

Step 3: Reaction and Monitoring

« Stir the mixture at a controlled temperature for several hours. The reaction progress should
be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin
Layer Chromatography (TLC).

Step 4: Work-up and Purification

e Upon completion, cool the reaction mixture and carefully quench it by pouring it into ice-
water.

o Separate the organic layer. Wash it sequentially with water and a saturated sodium
bicarbonate solution to neutralize any remaining acid.

» Dry the organic layer over an anhydrous drying agent (e.g., Na=S0a), filter, and concentrate
the solvent under reduced pressure.

e The crude 2-(chloromethyl)-3-fluoropyridine can be purified by vacuum distillation or column
chromatography.
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Step 5: Hydrochloride Salt Formation

o Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl
acetate).

e Bubble dry hydrogen chloride gas through the solution, or add a solution of HCI in an organic
solvent, until precipitation is complete.

o Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under
vacuum to yield 2-(Chloromethyl)-3-fluoropyridine Hydrochloride.
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Caption: Synthetic workflow for 2-(Chloromethyl)-3-fluoropyridine HCI.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b170283?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Discovery and Chemical
Synthesis

The utility of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride stems from its identity as a
bifunctional reagent. It acts as an electrophilic building block that allows for the efficient
introduction of the 3-fluoro-2-pyridylmethyl moiety into target molecules.

Role as an Electrophilic Precursor

The primary application of this compound is in nucleophilic substitution reactions. The chlorine
atom on the methylene bridge is an excellent leaving group, readily displaced by a variety of
nucleophiles such as amines, phenols, thiols, and carbanions. This reaction provides a
straightforward and reliable method for coupling the fluoropyridine core to other complex
fragments, making it a staple in the construction of compound libraries for high-throughput
screening.[2][3]

The fluorinated pyridine ring itself is a privileged scaffold in modern pharmacology. Its inclusion
can:

e Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic
breakdown at that position, increasing the drug's half-life.[5][10]

» Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine
nitrogen, which can optimize the compound's solubility, cell permeability, and receptor
binding interactions.[4]

» Enhance Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such
as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a protein's
active site, thereby increasing potency.[4]

This compound is therefore a key intermediate in the synthesis of active pharmaceutical
ingredients (APIs), particularly those targeting kinase-mediated signaling pathways or central
nervous system (CNS) disorders.[2]
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Caption: General reaction scheme illustrating the compound's utility.

Safety and Handling Protocols

Disclaimer: This section provides a generalized overview based on data from structurally
similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your
supplier before handling 2-(Chloromethyl)-3-fluoropyridine Hydrochloride.

Hazard ldentification:
 Toxicity: Likely to be harmful if swallowed.[7]

o Corrosivity: Based on analogous chloromethyl pyridine hydrochlorides, this compound is
expected to cause skin irritation, and potentially severe eye irritation or damage.[7]

e Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.
Recommended Handling Procedures:

e Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with
skin.
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o Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a
particulate filter.

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.

Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated place.

o Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-(Chloromethyl)-3-fluoropyridine Hydrochloride is more than just a chemical intermediate;
it is a strategic tool for molecular design in the life sciences. Its well-defined reactivity,
combined with the beneficial physicochemical properties imparted by the fluoropyridine core,
ensures its continued relevance in the discovery and development of next-generation
pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and
handling is paramount for any scientist looking to leverage its potential in their research
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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